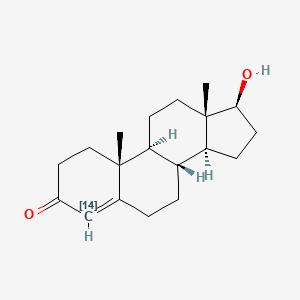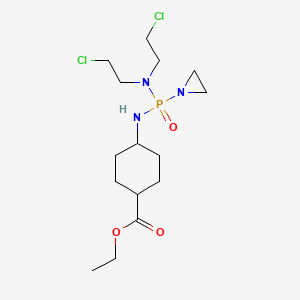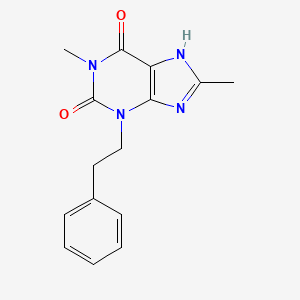
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- is a chemical compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine ring system with various substituents, including dimethyl and phenylethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- involves several steps. One common method includes the reaction of appropriate purine precursors with specific reagents under controlled conditions. For instance, the reaction may involve the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base, followed by refluxing the mixture .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like iodine (I2) under reflux conditions.
Reduction: Reduction reactions may involve the use of sodium dithionite (Na2S2O4) in an aqueous solution.
Substitution: Substitution reactions often use alkyl halides (R-Br) in the presence of a base like potassium carbonate (K2CO3) in DMF.
Common Reagents and Conditions
Oxidizing Agents: Iodine (I2)
Reducing Agents: Sodium dithionite (Na2S2O4)
Solvents: Dimethylformamide (DMF), ethanol (EtOH)
Bases: Potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized purine derivatives, while substitution reactions can introduce various alkyl groups into the purine ring.
科学的研究の応用
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Theobromine: 1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-; known for its presence in cocoa and its stimulant effects.
Caffeine: 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-; widely used as a stimulant in beverages.
Theophylline: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-; used in the treatment of respiratory diseases.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenylethyl group, in particular, may contribute to its unique interactions with biological targets, differentiating it from other similar compounds.
特性
CAS番号 |
132560-11-3 |
|---|---|
分子式 |
C15H16N4O2 |
分子量 |
284.31 g/mol |
IUPAC名 |
1,8-dimethyl-3-(2-phenylethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N4O2/c1-10-16-12-13(17-10)19(15(21)18(2)14(12)20)9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,17) |
InChIキー |
ZGSALMCPKUIHQN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CCC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


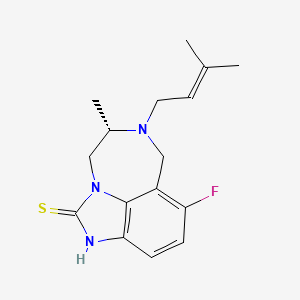

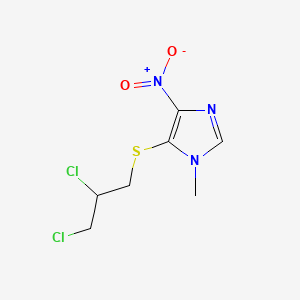



![4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid;N-methyl-2-(11-methylbenzo[b][1]benzazepin-5-yl)ethanamine](/img/structure/B12716959.png)

![N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride](/img/structure/B12716970.png)
